molecular formula C16H15N3O2 B12172290 3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B12172290
M. Wt: 281.31 g/mol
InChI Key: BCBIZHUEBJCGLZ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with an appropriate benzaldehyde derivative. The reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture under mild conditions . The resulting benzimidazole derivative is then reacted with 3-methoxybenzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzimidazole: Known for its antimicrobial and anticancer activities.

    5,6-dimethylbenzimidazole: A component of vitamin B12 and has various biological activities.

    N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]imidazol-6-yl)-2,6-difluoro-benzamide: Exhibits potent antiviral activity.

Uniqueness

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3-methoxy-N-(2-methyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C16H15N3O2/c1-10-17-14-7-6-12(9-15(14)18-10)19-16(20)11-4-3-5-13(8-11)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20)

InChI Key

BCBIZHUEBJCGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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